![molecular formula C17H11ClFNO B2474060 (4-chlorophenyl)[4-(4-fluorophenyl)-1H-pyrrol-3-yl]methanone CAS No. 478031-44-6](/img/structure/B2474060.png)

(4-chlorophenyl)[4-(4-fluorophenyl)-1H-pyrrol-3-yl]methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

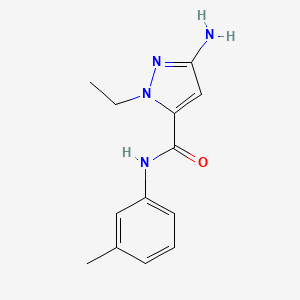

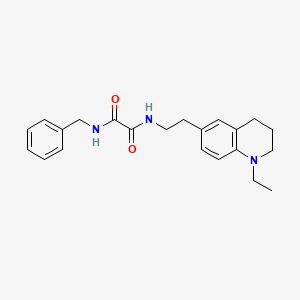

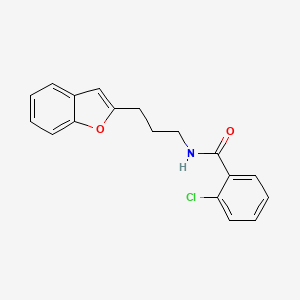

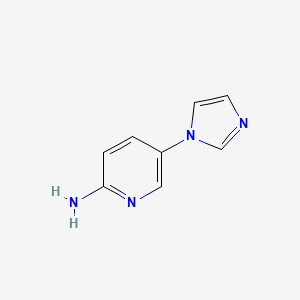

“(4-chlorophenyl)[4-(4-fluorophenyl)-1H-pyrrol-3-yl]methanone” is a chemical compound . It is an intermediate of the bactericidal fluoropyrimidinol .

Synthesis Analysis

The synthesis of similar compounds involves the use of chemical solvents and reagents without further purification . A mixture of thiophene-2-carbohydrazide and 4-chloro-4′-hydroxybenzophenone in anhydrous ethanol containing a few drops of glacial acetic acid is refluxed for 2 hours, then filtered, left quietly, and evaporated naturally .Molecular Structure Analysis

The crystal structure of a similar compound, (4-chlorophenyl)(4-hydroxyphenyl)methanone, has been studied . The asymmetric unit of the title crystal structure is shown in the figure . The fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters are provided .Physical And Chemical Properties Analysis

The molecular weight of a similar compound, Methanone, (4-chlorophenyl)phenyl-, is 216.663 . The chemical structure is also available as a 2D Mol file or as a computed 3D SD file .Wissenschaftliche Forschungsanwendungen

Antifungal and Antibacterial Applications

- Synthesis and Antifungal Activity : Novel derivatives of this compound demonstrated promising effects on antifungal activity, especially when 4-chlorophenyl and 4-fluorophenyl groups were included in the structure (Lv et al., 2013).

- Biological Evaluation and Docking Studies : Synthesized derivatives of this compound showed notable in vivo anti-inflammatory and in vitro antibacterial activities. The study also included in silico predictions and molecular docking results, suggesting potential as templates for anti-inflammatory activity (Ravula et al., 2016).

- Molecular Docking and Antimicrobial Activity : A study explored the antimicrobial activity of a similar compound, revealing its potential antibacterial and antifungal effects (Sivakumar et al., 2021).

Anticancer Research

- Novel Pyrazole Derivatives : A series of novel pyrazole derivatives, including compounds related to (4-chlorophenyl)[4-(4-fluorophenyl)-1H-pyrrol-3-yl]methanone, demonstrated higher anticancer activity compared to doxorubicin, a reference drug (Hafez et al., 2016).

- Molecular Docking Study of Pyrazolines : Compounds incorporating elements of the subject compound were synthesized and tested against various cancer cell lines, with one particular derivative showing high potency (Katariya et al., 2021).

Other Applications

- One-Pot Synthesis Methods : Efficient one-pot synthesis methods for derivatives of this compound were developed, proving economical for the synthesis of pyrrole derivatives (Kaur & Kumar, 2018).

Eigenschaften

IUPAC Name |

(4-chlorophenyl)-[4-(4-fluorophenyl)-1H-pyrrol-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClFNO/c18-13-5-1-12(2-6-13)17(21)16-10-20-9-15(16)11-3-7-14(19)8-4-11/h1-10,20H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLCAGNBHJYMJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNC=C2C(=O)C3=CC=C(C=C3)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-chlorophenyl)[4-(4-fluorophenyl)-1H-pyrrol-3-yl]methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N,4-trimethyl-2-(3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamido)thiazole-5-carboxamide](/img/structure/B2473979.png)

![5-Azaspiro[3.4]octan-7-ylmethanol](/img/structure/B2473984.png)

![6-Chloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2473985.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2473986.png)

![Methyl 4-((4-oxo-9-(pyridin-3-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2473988.png)

![(3,4-Difluorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2473993.png)

![1-methyl-1H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B2473997.png)

![N-[[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2474000.png)